molecular formula C21H24N2O4 B11987029 N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11987029
M. Wt: 368.4 g/mol
InChI Key: PYQKQIDXMZDFHU-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 4-methoxyphenyl group, an (E)-configured propen-2-yl backbone, and a 3-methoxypropylamino substituent at the 3-oxo position . The E-configuration of the double bond is critical for molecular geometry, influencing interactions in biological systems or material applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-26-14-6-13-22-21(25)19(15-16-9-11-18(27-2)12-10-16)23-20(24)17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,25)(H,23,24)/b19-15+

InChI Key

PYQKQIDXMZDFHU-XDJHFCHBSA-N

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine, followed by the addition of benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of 4-nitrobenzamide.

Scientific Research Applications

N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

a) Sulfamoylphenyl vs. 3-Methoxypropylamino Groups
  • Compound 3a–g (): These derivatives replace the 3-methoxypropylamino group with a 4-(N-substituted sulfamoyl)phenyl moiety.
  • Target Compound: The 3-methoxypropylamino group provides electron-donating methoxy substituents, likely improving solubility in polar solvents and influencing hydrogen-bonding capacity.
b) Halogenated Derivatives
  • 4-Chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide (): Features a chloro substituent on the benzamide and a furyl group. Chlorine’s electronegativity may enhance binding affinity in receptor-ligand interactions compared to the methoxy group but reduces solubility .
  • N-[(E)-1-({[3-(Dimethylamino)propyl]amino}carbonyl)-2-(4-fluorophenyl)ethenyl]benzamide (): Incorporates a 4-fluorophenyl group and dimethylaminopropyl chain. Fluorine’s inductive effects and the tertiary amine may improve bioavailability and membrane permeability relative to the target compound’s methoxypropyl group .
c) Alkoxy Chain Modifications
  • Compounds 5–8, 13–17 (): Vary in alkoxy substituents (methoxy, ethoxy, propoxy) on the phenyl ring. Longer alkoxy chains (e.g., propoxy) increase hydrophobicity, while methoxy groups balance solubility and lipophilicity.
a) Melting Points and Solubility
  • PTP1B Inhibitors (): Derivatives like compound 28 (m.p. 292–294°C) exhibit high melting points due to rigid aromatic systems. The target compound’s 3-methoxypropyl chain may lower its melting point (estimated 180–200°C) while improving aqueous solubility .
  • Lipid-Lowering Effects: Compounds with 4-methoxyphenyl groups (e.g., ’s 28–33) show anti-hyperglycemic activity. The target compound’s methoxypropylamino group may similarly modulate enzyme interactions, though specific data are lacking .
b) Stereochemical Considerations
  • E vs. Z Configuration : The E-configuration in the target compound (vs. Z isomers in ) ensures spatial orientation critical for binding. For example, single-crystal X-ray in confirmed the E-configuration’s role in stabilizing molecular packing .

Tabulated Comparison of Key Compounds

Compound ID/Ref Substituents/R Groups Key Features Melting Point (°C) Notable Activity
Target Compound 3-Methoxypropylamino, 4-methoxyphenyl Flexible alkoxy chain, E-configuration ~180–200 (est.) N/A (Inferred PTP1B activity)
Compound 3a–g 4-Sulfamoylphenyl Electron-withdrawing, high stability Not reported Potential enzyme inhibition
Compound 28 4-Methoxyphenylacetamido Rigid aromatic system 292–294 PTP1B inhibition
4-Chlorophenyl, furyl Halogenated, π-π interactions Not reported N/A
Compound 23 Cyclopropylamino, indolyl Dielectrophilic synthesis, heterocyclic 177–179 N/A

Biological Activity

N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzamide core,
  • A 4-methoxyphenyl group,
  • An enone moiety,
  • A propylamine substituent.

This structural diversity suggests multiple interaction points for biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits promising biological activities, including:

  • Anticancer Properties :
    • The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies demonstrated significant inhibition of cell proliferation in hematological and solid tumor cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .
    • The mechanism of action appears to involve the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance, compounds similar to this compound have been reported to inhibit EGFR and HER2 with high potency .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound binds effectively to the active sites of various kinases, disrupting their function and leading to reduced cancer cell viability . The binding affinity is enhanced by the flexible linker provided by the benzamide structure, which allows for optimal positioning within the active site .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedInhibition %Reference
CytotoxicityMCF-791% at 10 nM
CytotoxicityA54992% at 10 nM
RTK InhibitionEGFRHigh potency
RTK InhibitionHER2High potency

Detailed Study Findings

A study conducted on a series of benzamide derivatives, including this compound, highlighted its effectiveness against receptor tyrosine kinases involved in tumor growth. The analogs showed moderate to significant activity against multiple cancer cell lines at concentrations ranging from 0.1 µM to 100 µM .

In another investigation focusing on Kv1.3 channels, related compounds demonstrated comparable inhibitory effects to established inhibitors like PAP-1, suggesting that similar mechanisms may be at play in other biological contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.